2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The trichloro and chlorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)-ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications and research studies.
Properties
Molecular Formula |
C16H13Cl4NOS |
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Molecular Weight |
409.2 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C16H13Cl4NOS/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22) |
InChI Key |
SCAVMFDCXLWEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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